

# DGY-09-192: A Comparative Analysis of Kinase Cross-Reactivity

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## Compound of Interest

Compound Name: **DGY-09-192**

Cat. No.: **B10827688**

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For Researchers, Scientists, and Drug Development Professionals

**DGY-09-192** has emerged as a potent and selective degrader of Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 2 (FGFR2). As a Proteolysis-Targeting Chimera (PROTAC), it operates by inducing the degradation of its target proteins rather than simple inhibition. This guide provides a comprehensive comparison of **DGY-09-192**'s cross-reactivity with other kinases, supported by experimental data, to inform its application in research and drug development.

## Executive Summary

**DGY-09-192** is a bivalent degrader that links the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.<sup>[1][2][3]</sup> While the parent compound, BGJ398, inhibits multiple FGFR family members, **DGY-09-192** exhibits remarkable selectivity, preferentially inducing the degradation of FGFR1 and FGFR2 while largely sparing FGFR3 and FGFR4.<sup>[1][3][4]</sup> This selective degradation translates to potent anti-proliferative activity in cancer cell lines dependent on FGFR1/2 signaling.<sup>[1][2]</sup> Quantitative proteomic analysis has confirmed the high selectivity of **DGY-09-192** for FGFR1 and FGFR2, with Phosphodiesterase 6D (PDE6D) identified as a potential off-target.<sup>[1][4][5]</sup>

## Kinase Selectivity Profile of **DGY-09-192**

The selectivity of **DGY-09-192** is a key attribute that distinguishes it from its parent inhibitor and other non-selective kinase inhibitors. The following tables summarize the quantitative data on

its biochemical inhibition and cellular degradation potency.

Table 1: Biochemical Inhibitory Potency of **DGY-09-192** and Parent Compound (BGJ398)

Kinase Target	DGY-09-192 IC <sub>50</sub> (nM)	BGJ398 IC <sub>50</sub> (nM)	Assay
FGFR1	23.8	Not specified	Z'-LYTE kinase assay
FGFR2	34	Not specified	Z'-LYTE kinase assay
FGFR3	50.9	Not specified	Z'-LYTE kinase assay
FGFR4	353	Not specified	Z'-LYTE kinase assay

Data sourced from The Chemical Probes Portal and Gray Lab.[\[5\]](#)[\[6\]](#)

Table 2: Cellular Degradation Potency of **DGY-09-192**

Target Protein	Cell Line	DC <sub>50</sub> (nM)	D <sub>max</sub> (%)
FGFR1	CCLP1	4.35	85
FGFR2	KATO III	70	74

Data sourced from "Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2".  
[\[1\]](#)[\[4\]](#)

Table 3: Anti-Proliferative Activity of **DGY-09-192**

Cell Line	FGFR Status	IC <sub>50</sub> (nM)
KATO III	FGFR2 amplification	1
CCLP1	FGFR1 overexpression	17
ICC13-7	FGFR2 fusion-positive	40
CCLP-FP	Engineered FGFR2 fusion	8

Data sourced from "Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2".

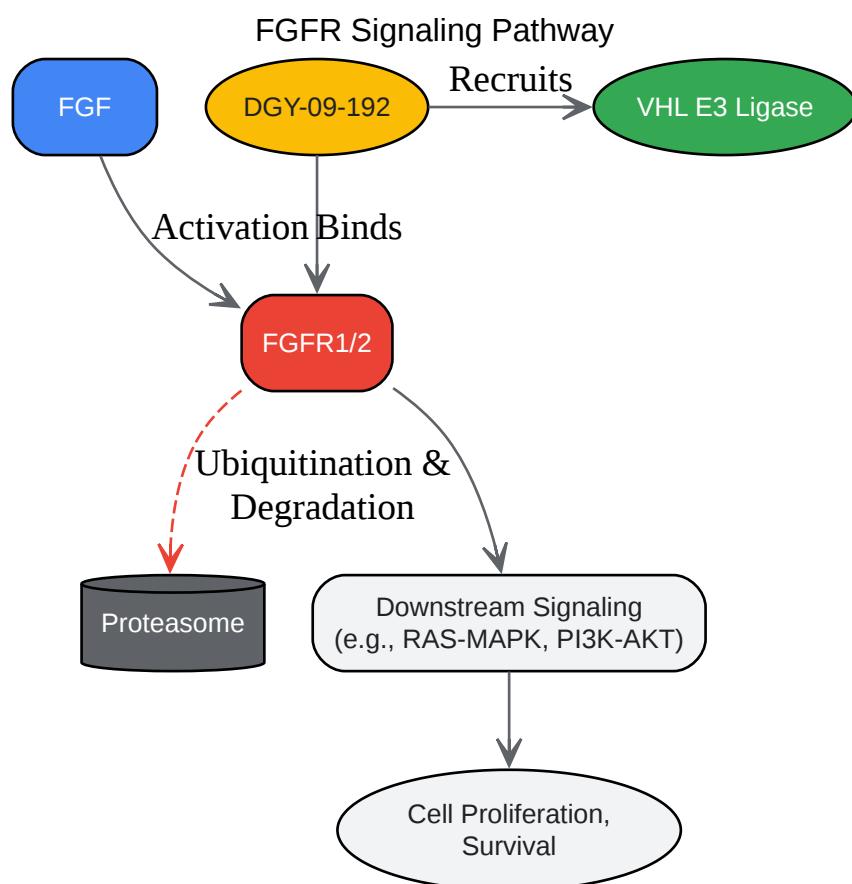
[\[1\]](#)

## Off-Target Analysis

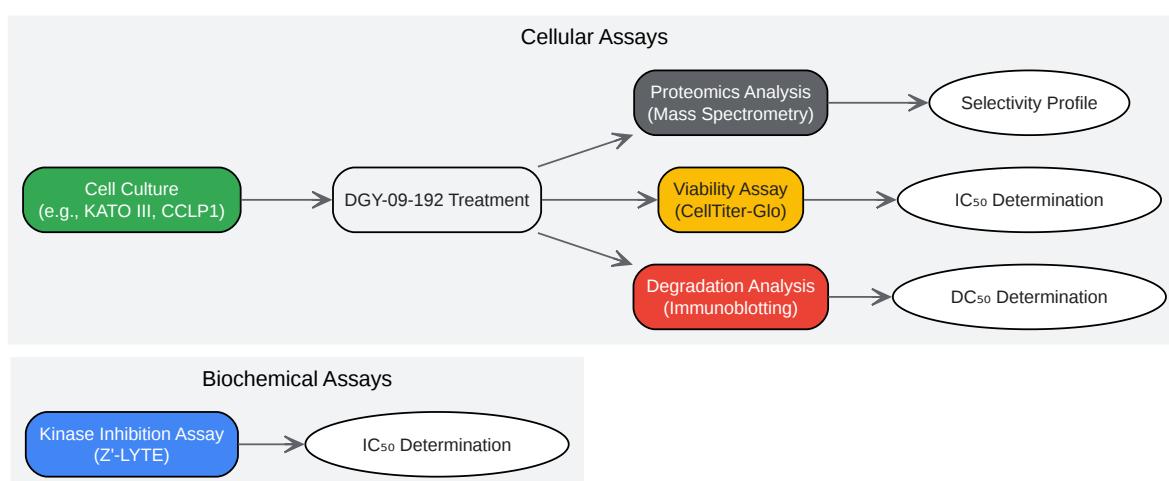
A quantitative mass spectrometry-based proteomics study was conducted to assess the proteome-wide degradation selectivity of **DGY-09-192**. In Kelly cells, which express both FGFR1 and FGFR2, treatment with 1  $\mu$ M **DGY-09-192** for 5 hours demonstrated high selectivity for FGFR1 and FGFR2.[\[1\]](#)[\[4\]](#) The study identified PDE6D as a potential off-target, a protein known to have a large lipophilic binding pocket and has been observed as a degradable target for other VHL-based degraders.[\[1\]](#)[\[4\]](#)

## Signaling Pathways

FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger several downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[\[7\]](#)[\[8\]](#) Dysregulation of FGFR signaling is implicated in various cancers.[\[7\]](#)[\[8\]](#) **DGY-09-192**, by degrading FGFR1 and FGFR2, effectively shuts down these oncogenic signaling cascades.



#### Experimental Workflow for DGY-09-192 Characterization



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